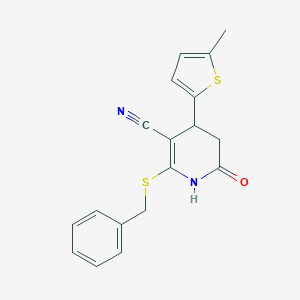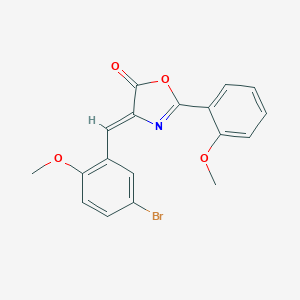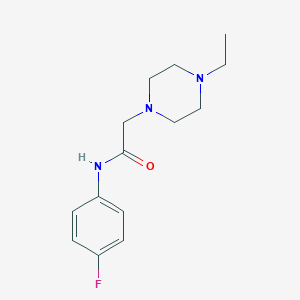
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTOT and is a derivative of pyridine. The synthesis of BTOT is a complex process that requires specific conditions and reagents.
Mecanismo De Acción
The mechanism of action of BTOT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell proliferation and survival. BTOT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTOT has been shown to exhibit cytotoxic effects on cancer cells, but it does not affect normal cells. It has also been reported to modulate the immune system by increasing the production of cytokines and chemokines. Additionally, BTOT has been shown to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BTOT in lab experiments is its high potency against cancer cells. However, one of the limitations is its complex synthesis method, which requires specific reagents and conditions. Additionally, BTOT has poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for the research and development of BTOT. One area of interest is the synthesis of analogs of BTOT with improved properties such as solubility and potency. Additionally, the development of targeted drug delivery systems using BTOT could improve its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of BTOT could lead to the discovery of new targets for cancer therapy.
Métodos De Síntesis
The synthesis of BTOT involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 2-mercaptobenzyl chloride with 2-amino-5-methylthiophene to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-1,3-thiazole. This intermediate is then reacted with ethyl cyanoacetate to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BTOT has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BTOT has been shown to exhibit promising anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antiviral properties. Additionally, BTOT has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
|---|---|
Fórmula molecular |
C18H16N2OS2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H16N2OS2/c1-12-7-8-16(23-12)14-9-17(21)20-18(15(14)10-19)22-11-13-5-3-2-4-6-13/h2-8,14H,9,11H2,1H3,(H,20,21) |
Clave InChI |
YXDPOZKIQXDEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)